molecular formula C7H10N2O B13103980 4-Propoxypyrimidine

4-Propoxypyrimidine

Cat. No.: B13103980
M. Wt: 138.17 g/mol
InChI Key: NPNINVURESZUEE-UHFFFAOYSA-N
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Description

4-Propoxypyrimidine is a pyrimidine derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the heterocyclic ring. Pyrimidine derivatives are widely studied for pharmaceutical applications, particularly as antibacterial and antitumor agents, with substituent position and type playing critical roles in their efficacy .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-propoxypyrimidine

InChI

InChI=1S/C7H10N2O/c1-2-5-10-7-3-4-8-6-9-7/h3-4,6H,2,5H2,1H3

InChI Key

NPNINVURESZUEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxypyrimidine typically involves the reaction of pyrimidine derivatives with propyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the propyl group is introduced to the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as potassium carbonate or sodium hydroxide are commonly used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the propoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Propoxypyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Hydroxypyrimidine (CAS 4562-27-0)

  • Structure : Hydroxyl (-OH) group at the 4-position.
  • Properties :
    • Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents .
    • Molecular weight: 96.09 g/mol .
    • Hazards: Corrosive to skin and eyes; requires careful handling .
  • Applications : Used as a precursor for synthesizing pharmaceuticals and agrochemicals .
  • Key Difference : The hydroxyl group enhances reactivity (e.g., in nucleophilic substitutions) compared to the propoxy group, which is more lipophilic and electron-donating.

6-Chloro-4-hydroxypyrimidine

  • Structure : Chloro (-Cl) at position 6 and hydroxyl (-OH) at position 4.
  • Properties :
    • Molecular weight: ~130.55 g/mol (calculated).
    • Reactivity: Incompatible with oxidizing agents and extreme pH conditions due to the chloro substituent .
  • Applications: Potential intermediate in drug synthesis; chloro groups are often used to tune electronic effects in medicinal chemistry .
  • Key Difference : The electron-withdrawing chloro group reduces ring electron density, contrasting with the electron-donating propoxy group in 4-Propoxypyrimidine.

Alkoxy-Substituted Pyrimidines (e.g., 2-Propoxy Derivatives)

  • Example: 2-Propoxypyrimidin-4-amine (CAS 3289-49-4) . Molecular weight: 153.18 g/mol.
  • Synthesis : Alkylation of hydroxyl or thiol precursors with propyl halides, as seen in methods for 2-(propylthio) derivatives .
  • Key Difference : Substituent position (2 vs. 4) significantly alters steric and electronic interactions with biological targets.

4-Chloro-6-methyl-2-(n-propoxy-d7)-pyrimidine

  • Structure : Deuterated propoxy group at position 2, chloro at 4, and methyl at 6 .
  • Properties :
    • Molecular weight: 193.68 g/mol.
    • Applications: Isotopic labeling for metabolic and pharmacokinetic studies .
  • Key Difference: Deuterium incorporation reduces metabolic degradation rates compared to non-deuterated propoxy groups.

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